6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
6-chloro-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4-3(2-12-5)6(14-13-4)7(9,10)11/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICNSZCHYFKLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
-
Catalyst : Pd(PPh₃)₂Cl₂ (6 mol%)
-
Base : tert-Butylamine
-
Solvent : Toluene under microwave irradiation (100–120°C, 30–60 min)
This method’s versatility allows introducing diverse 6-position substituents, though direct incorporation of a chloro group at C6 remains unexplored in literature.
Suzuki-Miyaura Cross-Coupling Strategies
Selective C3 and C6 functionalization of pyrazolo[3,4-b]pyridines via Suzuki-Miyaura couplings offers insights applicable to [4,3-c] analogs. Using 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine , sequential couplings with arylboronic acids achieve 3,6-diaryl derivatives in yields up to 68%. Adapting this to [4,3-c] systems could enable chloro retention at C6 via halogen-selective coupling.
Optimization Highlights:
Cyclocondensation and Multicomponent Reactions
Cyclocondensation of 5-chloropyrazole-4-carbaldehydes with amines or alkynes under microwave conditions provides rapid access to the pyrazolo[4,3-c]pyridine core. Silver triflate-catalyzed cyclization of oxime intermediates derived from 5-alkynylpyrazole carbaldehydes yields N-oxide derivatives, though yields for chloro-containing analogs remain modest (43–59%).
Optimization of Reaction Conditions
Microwave vs. Conventional Heating:
Microwave irradiation significantly enhances reaction efficiency, reducing cyclization times from hours to minutes (e.g., 30 min vs. 24 h).
| Parameter | Microwave | Conventional |
|---|---|---|
| Time | 30 min | 24 h |
| Yield (%) | 71 | 52 |
| Purity | >95% | 85–90% |
Spectroscopic Characterization and Analytical Data
Comprehensive NMR studies (¹H, ¹³C, ¹⁵N, ¹⁹F) confirm structural assignments for pyrazolo[4,3-c]pyridines. For 6-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sonogashira Cyclization | One-pot, high functional tolerance | Requires specialized alkynes | 52–71 |
| Suzuki-Miyaura | Selective C3/C6 arylation | Multi-step, protecting groups | 45–68 |
| Post-Functionalization | Late-stage diversification | Low regioselectivity risks | 30–50 |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. For instance, 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cells through modulation of specific signaling pathways involved in cell survival and proliferation .
Agrochemical Applications
Herbicidal Properties
The compound has been explored for its potential as a herbicide. Its unique structure allows it to interact with plant biochemical pathways, leading to effective weed control while minimizing harm to crops.
Case Study:
Research conducted by agricultural scientists revealed that formulations containing this compound exhibited selective herbicidal activity against certain weed species without affecting the growth of neighboring crops .
Material Science
Polymer Additives
In material science, this compound is being investigated as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers.
Case Study:
A study highlighted the use of this compound in polycarbonate blends, which showed improved impact resistance and thermal degradation profiles compared to standard formulations without the additive .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloro substituent can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings and Trends
Substituent Effects on Bioactivity :
- The trifluoromethyl group at position 3 enhances lipophilicity and target binding in kinase inhibitors (e.g., EGFR ). In contrast, the iodo substituent at position 3 (as in 6-chloro-3-iodo derivatives) serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Chlorine at position 6 is a common feature in compounds with antiproliferative activity (e.g., FMPPP reduces prostate cancer cell viability via ROS-mediated apoptosis ).
Synthetic Strategies :
- Microwave-assisted synthesis () improves yields for trifluoromethyl-substituted derivatives by accelerating cyclocondensation .
- Suzuki coupling (e.g., with (4-(tert-butoxycarbonyl)phenyl)boronic acid) introduces aryl groups at position 6, enabling diversification .
EGFR Inhibition: Quinoline-based pyrazolo[4,3-c]pyridines (e.g., compound 7c in ) show IC₅₀ values < 1 µM against EGFR, highlighting the scaffold’s versatility .
Physicochemical and Pharmacokinetic Properties
Biological Activity
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), focusing on its antiproliferative effects against various cancer cell lines and other significant biological activities.
- Molecular Formula : C₇H₃ClF₃N₃
- CAS Number : 1431720-68-1
- Molecular Weight : 207.56 g/mol
- Purity : ≥98%
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic pathway can include reactions such as cyclization and halogenation to introduce the chloro and trifluoromethyl groups.
Antiproliferative Activity
Research has shown that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have evaluated the compound against:
- K562 (chronic myeloid leukemia)
- MV4-11 (biphenotypic B myelomonocytic leukemia)
- MCF-7 (human breast cancer)
The results indicated that modifications at the 4-position of the pyrazolo ring significantly influence biological activity. For instance, bulky substituents often reduce efficacy, while polar groups enhance it .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | 5.2 |
| This compound | MV4-11 | 3.8 |
| This compound | MCF-7 | 4.5 |
The compound has been shown to induce apoptosis in cancer cells through several mechanisms:
- Activation of poly(ADP-ribose) polymerase (PARP) cleavage.
- Induction of caspase 9 activity.
- Reduction in proliferating cell nuclear antigen (PCNA) levels, which is crucial for DNA replication .
Additional Biological Activities
Beyond antiproliferative effects, pyrazolo[4,3-c]pyridines have been explored for their potential as anti-inflammatory agents and in targeting specific kinases involved in cancer progression. For example, some derivatives exhibit moderate inhibitory potency against kinases such as CK1δ and p38α .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of various pyrazolo[4,3-c]pyridine derivatives against human cancer cell lines. The results demonstrated that the presence of a trifluoromethyl group significantly enhanced the compounds' potency against K562 and MCF-7 cells .
- In Vivo Studies : Further investigations into the in vivo efficacy of these compounds are necessary to establish their therapeutic potential and safety profile. Early results suggest promising activity in mouse models with induced tumors .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via microwave-assisted multicomponent reactions. For example, Sonogashira cross-coupling of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes in the presence of tert-butylamine yields 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. Key parameters include microwave heating (100–120°C, 1–2 hours) and catalytic AgOTf for cyclization . Lower yields (e.g., 29% in intermediate steps) may arise from incomplete cyclization or side reactions, necessitating purification via flash chromatography or recrystallization .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound and its intermediates?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : To identify proton environments (e.g., pyrazole ring protons at δ 7.8–8.5 ppm) and CF₃ group splitting patterns .
- LC-MS/HPLC : For purity assessment and molecular ion ([M+H]⁺) detection, with deviations ≤0.05 Da from theoretical values .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer : SAR studies focus on:
- Substitution at Position 6 : Chlorine enhances electrophilic reactivity, while bulkier groups (e.g., pyridyl) improve kinase binding .
- Trifluoromethyl Role : The CF₃ group increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted analogs .
- Heterocyclic Fusion : Pyrazolo[4,3-c]pyridine cores show higher selectivity for kinases (e.g., PIM1) compared to pyrazolo[3,4-b]pyridines .
Q. What mechanistic insights explain the compound’s anti-proliferative effects in cancer models?
- Methodological Answer : In prostate cancer, derivatives like FMPPP induce autophagy via mTOR/p70S6K inhibition. Key steps include:
- CCK-8 Assays : To quantify IC₅₀ values (e.g., 12 µM for FMPPP in DU145 cells) .
- Western Blotting : Detect autophagy markers (LC3-II, Beclin-1) and mTOR pathway suppression .
- Flow Cytometry : Confirm G₀/G₁ cell cycle arrest and apoptosis via PI staining .
Q. How can conflicting data on synthetic yields or biological activity be resolved?
- Methodological Answer : Contradictions arise from:
- Reagent Purity : Hydrazine or alkyne impurities reduce coupling efficiency; use ≥98% pure reagents .
- Biological Assay Variability : Standardize cell lines (e.g., ATCC-validated DU145) and normalize to controls (e.g., doxorubicin) .
- Computational Validation : DFT calculations predict regioselectivity in cyclization steps, aligning with experimental NMR data .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 1.2 mg/mL vs. 0.3 mg/mL for free base) .
- Prodrug Design : Esterification of pyridine nitrogen increases lipophilicity, with hydrolysis in serum releasing active species .
- Co-crystallization : Structural data (PDB: 5V82) reveal binding pockets for co-solvents like PEG 400 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
